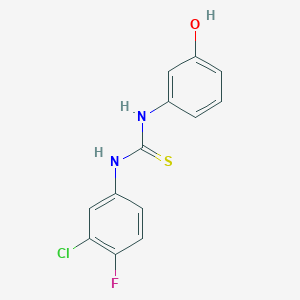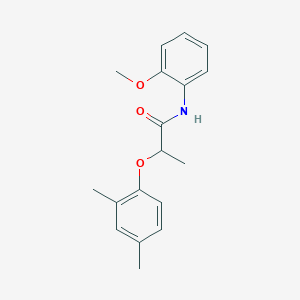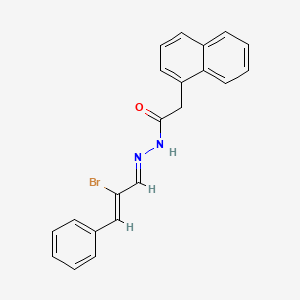![molecular formula C17H16F2N6O B5514030 2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds involves multiple steps starting from basic aromatic acids and involves complex reactions such as chlorination, aminolysis, and reduction processes. For example, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers was achieved starting from 2,6-difluorobenzoic acid, going through a 9-step process with a final yield of 1% for the standard compound and 70% for the precursor used in radiolabeling (Wang et al., 2013).
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using a variety of spectroscopic techniques, including mass spectroscopy, 1H nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and sometimes X-ray analysis. These techniques help elucidate the structure, showing the presence of the desired functional groups and the overall architecture of the molecule (Hebishy et al., 2020).
Chemical Reactions and Properties
Various chemical reactions are employed to synthesize and modify benzamide derivatives, including reactions with different reagents such as amines, amino acids, alcohols, and electrophilic reagents. These reactions lead to the formation of new compounds with potential biological activities. For example, novel pyrazolopyrimidines derivatives showed significant antimicrobial and anti-5-lipoxygenase agents, highlighting the diverse chemical properties and reactivities of these compounds (Rahmouni et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be determined through experimental procedures. These properties are crucial for understanding the stability and suitability of compounds for further application in biological systems or as pharmaceutical agents.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability under various conditions, and interaction with biological molecules, are central to their potential as medicinal agents. For instance, derivatives of pyrazolopyrimidines have been evaluated for their antibacterial and antifungal activities, demonstrating the importance of chemical properties in the design of new therapeutic agents (Holla et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis for Imaging Applications
The synthesis of related compounds has been explored for potential applications in imaging, particularly for positron emission tomography (PET). For example, a study by Wang et al. (2013) described the synthesis of a compound aimed at imaging B-Raf(V600E) in cancers. This research underscores the utility of such compounds in the development of new PET agents, highlighting their potential role in cancer diagnosis and treatment monitoring (Wang, Gao, Miller, & Zheng, 2013).
Anticancer and Anti-Inflammatory Properties
Research into the bioactive properties of similar compounds has shown promising anticancer and anti-inflammatory effects. For instance, a novel series of pyrazolopyrimidines derivatives was synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the broad therapeutic potential of these compounds beyond traditional uses (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antiviral Activity
Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against influenza A virus (subtype H5N1). These findings reveal the potential of these compounds in developing new antiviral agents, especially against strains of avian influenza (Hebishy, Salama, & Elgemeie, 2020).
Synthesis Techniques and Molecular Structures
Studies have also focused on the synthesis techniques and molecular structures of related compounds. Wang et al. (2014) investigated energetic multi-component molecular solids, emphasizing the role of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures. This research contributes to understanding the chemical behavior and potential applications of these compounds in materials science (Wang, Hu, Wang, Liu, & Huang, 2014).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. The compound is associated with hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of indole derivatives , this compound could be a promising candidate for drug development. Additionally, further studies could focus on optimizing its synthesis and understanding its mechanism of action.
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O/c1-11-4-7-25(24-11)16-9-15(22-10-23-16)20-5-6-21-17(26)13-3-2-12(18)8-14(13)19/h2-4,7-10H,5-6H2,1H3,(H,21,26)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNJZXMGOVODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)


![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)